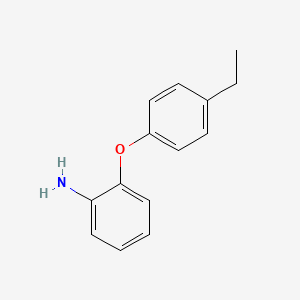

2-(4-Ethylphenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h3-10H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUXKMUULIWYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Organic Transformations of 2 4 Ethylphenoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety

The aniline part of the molecule is highly susceptible to electrophilic aromatic substitution (EAS) due to the strong activating and ortho-, para-directing nature of the amino group (-NH2). libretexts.org

The regiochemical outcome of EAS on 2-(4-Ethylphenoxy)aniline is primarily governed by the directing effects of the amino and the substituted phenoxy groups. The amino group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it. libretexts.orgorganicchemistrytutor.com Similarly, the phenoxy group, also an activating group, directs substitution to its ortho and para positions. libretexts.org

In this compound, the positions ortho and para to the strongly activating amino group are favored for electrophilic attack. libretexts.org This directing influence is a consequence of the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction. organicchemistrytutor.comulethbridge.ca The phenoxy group also contributes to activating the ring, albeit to a lesser extent than the amino group. libretexts.org The interplay of these directing effects determines the final substitution pattern.

Substituents on both aromatic rings of this compound modulate its reactivity in electrophilic aromatic substitution.

Amino Group (-NH2): This is a strong activating group due to its ability to donate its lone pair of electrons into the benzene (B151609) ring via resonance. ulethbridge.cayoutube.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com

Phenoxy Group (-OAr): The oxygen atom of the phenoxy group also possesses lone pairs that can be delocalized into the aromatic ring, making it an activating group and an ortho-, para-director. libretexts.org

Ethyl Group (-CH2CH3): The ethyl group on the phenoxy ring is a weak activating group. libretexts.org It donates electron density through an inductive effect, which involves the pushing of sigma electrons towards the ring. libretexts.org

The combined electronic effects of these substituents render the aniline ring of this compound significantly more reactive towards electrophiles than unsubstituted benzene. However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions, a common issue with highly activated aromatic compounds. libretexts.org To control this, the reactivity of the amino group can be attenuated by converting it into an amide (acetanilide), which is a less powerful activating group. libretexts.orgmsu.edu This modification allows for more controlled monosubstitution. libretexts.org

Nucleophilic Aromatic Substitution Reactions Involving the Phenoxy Linkage

While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the phenoxy linkage is generally stable and not prone to cleavage by nucleophiles under standard conditions. For a nucleophilic attack to occur on the phenoxy-substituted ring, the presence of strong electron-withdrawing groups, typically nitro groups, at positions ortho and/or para to the ether linkage would be necessary to activate the ring for such a reaction. wikipedia.orglumenlearning.com The mechanism of such a reaction would proceed through a two-step addition-elimination sequence via a negatively charged Meisenheimer complex. lumenlearning.com

Transformations at the Amine Functionality of this compound

The primary amine group of this compound is a versatile functional handle that can undergo a variety of chemical transformations.

The amine group can be readily acylated to form amides. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.ukmasterorganicchemistry.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com The formation of an amide is a useful strategy to protect the amine functionality or to modulate its electronic properties, as the resulting amide is less basic and less activating in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The reaction often requires a base to neutralize the acidic byproduct (e.g., HCl from an acyl chloride). youtube.com

This compound can react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wikipedia.org This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of Schiff bases is a common method for creating imino derivatives, which have applications in various fields, including coordination chemistry and materials science. unsri.ac.id These reactions are often catalyzed by an acid and are typically reversible.

Alkylation Reactions

The primary amine group in this compound is nucleophilic and readily undergoes alkylation reactions. These reactions typically involve the treatment of the aniline with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the acid formed. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

N-alkylation of aniline derivatives is a fundamental transformation in organic synthesis, often utilized in the preparation of dyes, pharmaceuticals, and agrochemicals. For this compound, N-alkylation would introduce substituents on the nitrogen atom, modifying its electronic and steric properties. A variety of catalytic systems have been developed for the N-alkylation of anilines, including those based on palladium, cobalt, and iron. chemistryviews.orgjocpr.comresearchgate.net For instance, the use of a Pd/C catalyst with ammonium formate (B1220265) as an in-situ hydrogen donor allows for the reductive amination of anilines with aldehydes to yield N-alkylated products under mild conditions. jocpr.com

A general scheme for the mono-N-alkylation of this compound is presented below:

Scheme 1: General N-alkylation of this compound.

| Entry | Alkylating Agent | Catalyst/Base | Solvent | Product |

| 1 | Methyl iodide | K₂CO₃ | Acetonitrile (B52724) | N-Methyl-2-(4-ethylphenoxy)aniline |

| 2 | Ethyl bromide | NaH | DMF | N-Ethyl-2-(4-ethylphenoxy)aniline |

| 3 | Benzyl chloride | Et₃N | Toluene (B28343) | N-Benzyl-2-(4-ethylphenoxy)aniline |

This table presents plausible reaction conditions for the N-alkylation of this compound based on general procedures for aniline alkylation.

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction for related arylamines)

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. Diazotization is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). wikipedia.orgorganic-chemistry.org The resulting diazonium salt, 2-(4-ethylphenoxy)benzenediazonium chloride, is a versatile intermediate that can undergo a variety of subsequent reactions. libretexts.orgchemguide.co.uk

One of the most important transformations of arenediazonium salts is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction involves the substitution of the diazonio group with a nucleophile, catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing a range of substituents onto the aromatic ring that are often difficult to install via direct electrophilic aromatic substitution. For example, treatment of the diazonium salt of this compound with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would be expected to yield the corresponding 2-chloro-, 2-bromo-, and 2-cyano- derivatives, respectively.

Scheme 2: Diazotization of this compound and subsequent Sandmeyer reactions.

| Entry | Reagent | Product |

| 1 | CuCl | 1-Chloro-2-(4-ethylphenoxy)benzene |

| 2 | CuBr | 1-Bromo-2-(4-ethylphenoxy)benzene |

| 3 | CuCN | 2-(4-Ethylphenoxy)benzonitrile |

| 4 | KI | 1-Ethyl-4-(2-iodophenoxy)benzene |

| 5 | H₂O, Δ | 2-(4-Ethylphenoxy)phenol |

This table illustrates potential products from the diazotization of this compound followed by various substitution reactions. chemguide.co.ukmasterorganicchemistry.comlibretexts.org

Other reactions of the diazonium salt include displacement by an iodide ion upon treatment with potassium iodide, and hydrolysis to the corresponding phenol (B47542) upon heating in aqueous acid. chemguide.co.uklibretexts.orglibretexts.org

Reactions Involving the Ether Linkage

The diaryl ether linkage in this compound is generally stable to many reaction conditions. However, cleavage of the C-O bond can be achieved under harsh conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.orglibretexts.orgopenstax.orgyoutube.com

The cleavage of aryl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, the cleavage could potentially occur at either of the two C-O bonds. However, the C(aryl)-O bond is generally stronger and less susceptible to cleavage than the C(alkyl)-O bond. Since both sides of the ether are aryl groups, the reaction is challenging. Cleavage of diaryl ethers is generally more difficult than for alkyl aryl ethers. libretexts.orgopenstax.org If cleavage were to occur, it would likely lead to a mixture of phenolic products.

Scheme 3: Potential cleavage of the ether linkage in this compound under strong acidic conditions.

| Reagent | Expected Major Products |

| Excess HBr, heat | 2-Aminophenol (B121084) and 4-Ethylbromobenzene |

| Excess HI, heat | 2-Aminophenol and 4-Ethyliodobenzene |

This table outlines the expected products from the forced cleavage of the diaryl ether linkage in this compound.

Cyclization Reactions Leading to Heterocyclic Frameworks Incorporating this compound Moieties

The structure of this compound provides a versatile platform for the synthesis of various heterocyclic frameworks through intramolecular cyclization reactions. nih.govbeilstein-journals.orgyoutube.comyoutube.comnih.gov These reactions can lead to the formation of fused ring systems with potential applications in medicinal chemistry and materials science.

For instance, derivatives of this compound could be designed to undergo intramolecular cyclization to form dibenzoxazepine (B10770217) or related seven-membered heterocyclic systems. This could potentially be achieved through strategies such as an intramolecular Buchwald-Hartwig amination or a Pictet-Spengler type reaction on a suitably functionalized derivative.

Another possibility involves the synthesis of phenoxazines. While a direct cyclization of this compound to a phenoxazine (B87303) is not straightforward, functionalization of the aromatic rings could enable such transformations. For example, introduction of a suitable leaving group ortho to the amino group could facilitate an intramolecular nucleophilic aromatic substitution.

A hypothetical cyclization to a dibenz[b,f] wikipedia.orgwikipedia.orgoxazepine derivative is shown below:

Scheme 4: Hypothetical cyclization to form a dibenz[b,f] wikipedia.orgwikipedia.orgoxazepine derivative.

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |

| N-(2-chlorobenzyl)-2-(4-ethylphenoxy)aniline | Intramolecular Buchwald-Hartwig Amination | A substituted dibenz[b,f] wikipedia.orgwikipedia.orgoxazepine |

| 2-(4-Ethylphenoxy)-N-(2-formylphenyl)aniline | Intramolecular Reductive Amination | A dihydrodibenz[b,f] wikipedia.orgwikipedia.orgoxazepine |

This table presents hypothetical cyclization strategies to form heterocyclic frameworks from derivatives of this compound.

Synthesis and Exploration of Derivatives of 2 4 Ethylphenoxy Aniline

Systematic Synthesis of Analogs with Varied Substituents on Phenyl Rings

The synthesis of analogs of 2-(4-ethylphenoxy)aniline with different substituents on either of the two phenyl rings is commonly achieved through cross-coupling reactions. The two most prominent methods for the formation of the crucial C-N and C-O bonds are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines from aryl halides or triflates. organic-chemistry.orgyoutube.com This method is known for its broad substrate scope and tolerance of various functional groups, making it highly suitable for creating a diverse library of analogs. wikipedia.org The general approach involves coupling a substituted 2-phenoxyaniline (B124666) with an aryl halide or vice versa. The efficiency of the reaction is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands. youtube.com

The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, thioethers, and amines. wikipedia.orgorganic-chemistry.org While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for certain substrates. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for forming C-N bonds. wikipedia.org

A general synthetic strategy to access substituted analogs of this compound would involve:

Ullmann Ether Synthesis: Reacting 2-aminophenol (B121084) or a substituted variant with a substituted 4-ethyl-halobenzene in the presence of a copper catalyst to form the diaryl ether bond.

Buchwald-Hartwig or Goldberg Reaction: Reacting 2-halophenol with 4-ethylaniline, followed by a second coupling reaction at the halogenated position of the resulting ether with an amine. A more direct route involves the coupling of a 2-halo-(4-ethylphenoxy)benzene intermediate with ammonia (B1221849) or a protected amine equivalent. organic-chemistry.org

Table 1: Representative Synthetic Approaches for Substituted Analogs

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | General Product Structure |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2-Bromo-(4-ethylphenoxy)benzene | Amine (or equivalent) | Palladium catalyst, phosphine ligand, base | Substituted this compound |

| Ullmann Condensation (Ether Synthesis) | 2-Halonitrobenzene | 4-Ethylphenol (B45693) | Copper catalyst, base | 2-Nitro-(4-ethylphenoxy)benzene (precursor) |

| Goldberg Reaction (Amination) | Aryl Halide | This compound | Copper catalyst, base, ligand | N-Aryl-2-(4-ethylphenoxy)aniline |

Derivatives with Modified Ethyl Substituent or Phenoxy Bridge

Modification of the ethyl group or the phenoxy bridge introduces another layer of structural diversity. The ethyl group can be altered through standard alkylation or functionalization reactions on a suitable precursor. For example, a Friedel-Crafts acylation of phenoxybenzene followed by reduction could introduce different alkyl chain lengths. youtube.com

A significant modification involves replacing the oxygen atom of the phenoxy bridge with another heteroatom, such as sulfur, to create a thioether linkage. These thio-analogs can be synthesized using conditions similar to the Buchwald-Hartwig amination, coupling thiols with aryl halides. wikipedia.org A recent study demonstrated a one-pot process starting from o-phenoxyaniline to prepare the corresponding thiophenol, 2-(phenylthio)aniline. acs.org This strategy could be directly adapted to this compound to synthesize its thio-analog, 2-(4-ethylphenylthio)aniline.

Table 2: Examples of Core Structure Modifications

| Modification Type | Synthetic Strategy | Resulting Derivative Class | Potential Starting Material |

|---|---|---|---|

| Ethyl Group Homologation | Friedel-Crafts Acylation/Reduction | 2-(4-Alkylphenoxy)aniline | Phenoxyaniline (B8288346) |

| Phenoxy Bridge Modification | One-pot diazotization/thiolation | 2-(4-Ethylphenylthio)aniline | This compound |

| Ethyl Group Functionalization | Benzylic Bromination/Substitution | 2-(4-(1-functionalized-ethyl)phenoxy)aniline | This compound |

Incorporation of this compound into Larger Molecular Architectures

The this compound scaffold serves as a valuable building block for the construction of more complex, functional molecules. Its aniline (B41778) and phenyl ether moieties provide reactive sites for elaboration into various heterocyclic and macrocyclic systems. Aniline derivatives are crucial intermediates in the synthesis of pharmaceuticals and advanced materials. ontosight.airesearchgate.net

For example, the aniline nitrogen can be alkylated or acylated as part of a larger synthetic scheme. The reaction of substituted anilines with 1,2-dihaloethanes can lead to the formation of N,N'-diarylpiperazines, which are structural motifs found in numerous active pharmaceutical ingredients. nih.govnih.gov Similarly, the core structure can be used to synthesize quinoline (B57606) derivatives, which have shown a range of biological activities. nih.gov

A notable example of incorporating a related structure into a complex functional molecule is the synthesis of a bromodifluoromethyl phenoxathiinium salt, which began with o-phenoxyaniline. acs.org This reagent was then used for the photoredox-catalyzed bromodifluoromethylation of various organic substrates. This highlights how the 2-phenoxyaniline core can be transformed into a highly specialized reagent for organic synthesis.

Structure-Reactivity Relationship Studies in this compound Derivatives (Theoretical Considerations)

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for designing new molecules with desired properties. Crystallographic studies of related aniline derivatives have been instrumental in elucidating their structure-activity relationships and aggregation modes in the solid state. nih.govresearchgate.net

Theoretical considerations suggest:

Inductive and Resonance Effects: Electron-donating substituents (like the ethyl and phenoxy groups) increase the electron density on the aromatic rings, particularly at the ortho and para positions relative to the substituent. This enhances the nucleophilicity of the rings and the basicity of the aniline nitrogen. Conversely, electron-withdrawing groups would decrease the electron density, making the rings less reactive towards electrophiles and lowering the nitrogen's basicity.

Reactivity of the Amine: The nucleophilicity of the aniline nitrogen is critical for many of its reactions, including N-alkylation, N-acylation, and its participation in coupling reactions. Substituents on either ring that withdraw electron density will decrease this nucleophilicity.

Reactivity of the Ether Bridge: The C-O ether bond is generally stable but can be cleaved under harsh conditions. The electronic nature of the substituents can influence the bond strength and susceptibility to cleavage.

These theoretical principles guide the rational design of new derivatives. For instance, in developing more efficient coupling reactions, ligands are designed to have specific steric and electronic properties that promote the desired catalytic cycle, a direct application of structure-reactivity relationships. youtube.com

Role of 2 4 Ethylphenoxy Aniline As a Versatile Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The aniline (B41778) functional group is a cornerstone in the synthesis of numerous biologically active molecules and complex organic structures. umich.eduresearchgate.net 2-(4-Ethylphenoxy)aniline, as a derivative, is a valuable intermediate for creating more elaborate molecules, particularly in the pharmaceutical and agrochemical industries. The amino group provides a reactive site for a multitude of chemical transformations, including acylation, alkylation, and diazotization, which are fundamental steps in building molecular complexity.

The general strategy for utilizing aniline derivatives in complex synthesis often involves the modification of the amino group or substitution on the aromatic ring. For instance, aniline derivatives are key precursors in the synthesis of various heterocyclic compounds and medicinally relevant scaffolds. nih.gov The synthesis of complex molecules often begins with a core structure like this compound, which is then elaborated through a series of controlled chemical reactions.

One common approach is the use of aniline derivatives in multicomponent reactions, which allow for the efficient construction of complex products in a single step. nih.gov For example, a reaction involving an aniline, an aldehyde, and a phosphite (B83602) (the Kabachnik-Fields reaction) can produce α-aminophosphonates, which are known for their biological activities. nih.gov While specific studies on this compound in such reactions are not extensively documented, its structural similarity to other anilines suggests its potential as a substrate in these efficient synthetic strategies.

The development of novel therapeutic agents often relies on the modification of known pharmacophores. Aniline scaffolds are present in a wide range of drugs, and the ability to introduce diverse substituents, such as the 4-ethylphenoxy group, allows for the fine-tuning of a molecule's biological activity. nih.govnih.gov The synthesis of aniline derivatives with specific substitution patterns is a key strategy in medicinal chemistry to optimize drug efficacy and safety profiles. nih.gov

Table 1: Examples of Complex Molecules Derived from Aniline Scaffolds

| Class of Compound | Synthetic Utility | Potential Application |

|---|---|---|

| Heterocyclic Compounds | Building blocks for fused ring systems | Pharmaceuticals, Agrochemicals |

| Substituted Anilines | Precursors for coupling reactions | Dyes, Polymers, Biologically Active Molecules |

Precursor for Polymeric and Advanced Material Synthesis

The bifunctional nature of this compound, with its reactive amine group and modifiable aromatic rings, makes it a suitable monomer for the synthesis of high-performance polymers. Its incorporation into polymer chains can impart desirable properties such as thermal stability, solubility, and specific electronic characteristics.

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are of great interest for their electronic and optical properties, finding applications in organic electronics like LEDs and solar cells. msstate.edumdpi.com Polyaniline is one of the most studied conducting polymers, and its properties can be tuned by substituting the aniline monomer. researchgate.net

The synthesis of conjugated copolymers often involves the electrochemical or chemical polymerization of aniline derivatives with other monomers, such as thiophene. jept.de The incorporation of the 2-(4-ethylphenoxy) group into a polyaniline-type structure could enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of conjugated polymers. researchgate.net This improved processability is crucial for the fabrication of thin films for electronic devices. The ethylphenoxy substituent can also influence the polymer's morphology and inter-chain interactions, which in turn affects its charge transport properties.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. vt.edu They are typically synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu

While this compound is a monoamine, it can be chemically modified to create a diamine monomer suitable for polyimide synthesis. Alternatively, it can be used as an end-capping agent to control the molecular weight of the polyimide and improve its processability. For instance, aniline derivatives like 4-phenylethynylaniline have been used to terminate polyimide oligomers, which can then be thermally cured to form cross-linked, highly stable thermosets. researchgate.net The incorporation of the flexible ether linkage and the alkyl chain from the 2-(4-ethylphenoxy) group could lead to polyimides with lower glass transition temperatures and improved melt-flow characteristics, making them suitable for applications requiring easier processing. researchgate.netcore.ac.uk

Utilization in the Development of Catalysts and Ligands

The aniline scaffold is a fundamental component in the design of ligands for transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the aromatic rings can be functionalized to tune the steric and electronic properties of the resulting catalyst.

The development of chiral ligands is of paramount importance for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Aniline derivatives can serve as the starting point for the synthesis of various types of chiral ligands.

While specific examples utilizing this compound are not prevalent in the literature, the general principles of ligand design can be applied. The aniline nitrogen can be part of a bidentate or multidentate ligand system. For example, Schiff base ligands can be readily prepared by the condensation of an aniline with a chiral aldehyde or ketone. The resulting imine, along with other coordinating groups, can form stable complexes with a variety of metals. The 4-ethylphenoxy substituent in this compound could play a role in influencing the chiral environment around the metal center, potentially leading to high enantioselectivity in catalytic reactions. The synthesis of multikinase inhibitors and other bioactive molecules has been shown to utilize aniline-based scaffolds, demonstrating the versatility of this structural motif in creating functionally complex molecules. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-phenylethynylaniline |

| Polyaniline |

| Thiophene |

Advanced Analytical Research Techniques for 2 4 Ethylphenoxy Aniline and Its Transformations

High-Resolution Spectroscopic Characterization for Structural Elucidation.

High-resolution spectroscopic techniques are fundamental in determining the precise chemical structure of 2-(4-Ethylphenoxy)aniline. Each method offers unique information that, when combined, provides a complete picture of the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques).rsc.orgrsc.orglibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, spin multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined. libretexts.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons on both the aniline (B41778) and phenoxy rings, as well as for the ethyl group protons. The integration of these signals corresponds to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. hmdb.ca The number of distinct signals indicates the number of non-equivalent carbon atoms. For instance, in a related compound, 4-ethylaniline, characteristic chemical shifts are observed for the ethyl group carbons and the aromatic carbons. chemicalbook.com

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are employed to establish connectivity between protons and carbons. libretexts.org ¹H-¹H COSY spectra reveal proton-proton coupling networks, helping to assign protons within the same spin system. libretexts.org ¹H-¹³C HETCOR experiments correlate directly bonded proton and carbon atoms, further confirming structural assignments. libretexts.org

| ¹H NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| ~1.2 | Triplet, 3H (CH₃ of ethyl group) |

| ~2.6 | Quartet, 2H (CH₂ of ethyl group) |

| ~3.6 | Broad singlet, 2H (NH₂) |

| ~6.7-7.3 | Multiplet, 8H (Aromatic protons) |

| ¹³C NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| ~16 | CH₃ of ethyl group |

| ~28 | CH₂ of ethyl group |

| ~115-135 | Aromatic carbons |

| ~140-155 | Aromatic carbons (C-N and C-O) |

Infrared (IR) Spectroscopy for Functional Group Analysis.wpmucdn.comorientjchem.org

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. orientjchem.org

Key characteristic absorption bands for this compound include:

N-H Stretching: The primary amine (-NH₂) group exhibits symmetric and anti-symmetric stretching vibrations typically in the range of 3300-3500 cm⁻¹. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically found in the 1250-1360 cm⁻¹ range.

C-O-C Stretching: The ether linkage (C-O-C) shows a strong, characteristic asymmetric stretching band around 1200-1250 cm⁻¹.

| Characteristic IR Absorption Bands for this compound | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3300-3500 | N-H stretching (primary amine) |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2970 | Aliphatic C-H stretching |

| 1450-1600 | Aromatic C=C stretching |

| 1200-1250 | Asymmetric C-O-C stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.whitman.edulibretexts.org

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured.

The molecular ion peak for this compound would appear at an m/z corresponding to its molecular weight (213.27 g/mol ). chemicalbook.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include:

Cleavage of the ether bond, resulting in fragments corresponding to the ethylphenoxy and aminophenyl moieties.

Loss of the ethyl group from the phenoxy ring.

Fragmentation of the aniline ring, which can involve the loss of HCN. miamioh.edu

The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of this compound. libretexts.org

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies.masterorganicchemistry.comresearchgate.net

UV-Visible spectroscopy provides insights into the electronic transitions within this compound. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are related to the extent of conjugation in the molecule.

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment.nih.gov

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components of a mixture. nih.govthermofisher.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can be effective for analyzing this compound and its derivatives. sielc.comchromatographyonline.com By monitoring the disappearance of reactants and the appearance of products over time, the reaction progress can be tracked. The purity of the isolated this compound can be determined by the presence of a single, sharp peak in the chromatogram. chromatographyonline.com

Computational and Theoretical Studies on 2 4 Ethylphenoxy Aniline

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are at the forefront of computational studies on molecular systems. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly valuable for studying aniline (B41778) derivatives. DFT is widely used to determine the electronic ground state properties of molecules, such as optimized geometries, vibrational frequencies, and electronic distributions, with a favorable balance between accuracy and computational cost. nih.govmdpi.com TD-DFT is employed to study excited-state properties, making it possible to predict and interpret UV-Vis absorption spectra by calculating electronic transition energies. nih.govijcce.ac.irdntb.gov.ua These methods allow for a detailed exploration of molecular orbitals and the energetic landscape of chemical reactions.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxibiology.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and more likely to undergo electronic transitions, indicating higher chemical reactivity. nih.govresearchgate.net

For aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, which are electron-rich, while the LUMO distribution depends on the nature and position of substituents. researchgate.net In 2-(4-Ethylphenoxy)aniline, the phenoxy and ethyl groups will influence the electron density and the energies of these frontier orbitals. DFT calculations can precisely map the charge distribution, identifying electrophilic and nucleophilic sites within the molecule. This is achieved through methods like Natural Bond Orbital (NBO) analysis, which investigates charge transfer and hyperconjugative interactions. mdpi.comresearchgate.net

To illustrate the effect of substituents on the electronic properties of aniline, the following table presents representative HOMO-LUMO energy data for para-substituted anilines, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.77 | -0.31 | 5.46 |

| p-chloroaniline | -5.92 | -0.62 | 5.30 |

| p-nitroaniline | -6.68 | -2.31 | 4.37 |

| p-methoxyaniline | -5.40 | -0.19 | 5.21 |

| Data is illustrative and based on typical values found in computational studies of substituted anilines. researchgate.net |

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions and properties. The molecule possesses rotational freedom around the C-O and C-N bonds, leading to various possible conformers. Conformational analysis, typically performed using DFT, aims to identify the most stable conformer(s) by calculating the potential energy surface as a function of key dihedral angles.

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comsmu.edu The energy of the transition state determines the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility.

For a molecule like this compound, computational studies can investigate various potential reactions, such as electrophilic aromatic substitution, oxidation, or coupling reactions. For instance, the reaction of anilines with radicals can be modeled to determine the most likely pathways, whether it involves hydrogen abstraction from the amino group or addition to the aromatic ring. mdpi.commdpi.com Similarly, the mechanism of palladium-catalyzed cross-coupling reactions involving aniline or diphenyl ether derivatives has been successfully investigated using DFT, clarifying the roles of catalysts and substrates. researchgate.netacs.org Such studies provide a step-by-step view of bond breaking and formation during a chemical transformation. smu.edunih.gov

Tautomerism, the interconversion of structural isomers through proton transfer, is a key consideration for molecules containing amine and other functional groups. ias.ac.in For this compound, potential imine-enamine tautomerism could be computationally investigated. DFT calculations can determine the relative stabilities of different tautomers in the gas phase and in various solvents. orientjchem.org The energy barriers for the proton transfer between tautomers can also be calculated, revealing the kinetics of the isomerization process. ias.ac.in

Studies on proton transfer in similar systems, such as phenol-amine complexes, have utilized molecular dynamics simulations with quantum transitions to model the process in solution, accounting for quantum effects like tunneling. illinois.edu For aniline itself, gas-phase studies have explored prototropic tautomerization and its effect on the molecule's properties. nih.gov The presence of a solvent can dramatically influence tautomeric equilibria and proton-transfer barriers, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). ias.ac.in

Molecular Modeling for Rational Design of Derivatives

The insights gained from quantum chemical calculations serve as a foundation for the rational design of new molecules with specific, desired properties. Molecular modeling allows for the in silico screening of potential derivatives of this compound before committing to their synthesis. nih.gov By systematically modifying the parent structure—for example, by adding different substituents to the aromatic rings—and calculating the properties of each new virtual compound, researchers can identify candidates with enhanced biological activity, improved electronic properties, or other desirable characteristics. nih.gov

This approach is central to modern drug discovery and materials science. nih.govnih.gov For instance, if this compound were a lead compound for a biological target, computational methods could be used to design derivatives with a more favorable HOMO-LUMO gap for specific redox reactions or with an optimized shape and charge distribution to improve binding to a receptor. nih.govmdpi.com This computational pre-screening saves significant time and resources in the development of new functional molecules.

Future Research Directions and Emerging Opportunities

Development of Ultra-Efficient and Sustainable Synthetic Routes for 2-(4-Ethylphenoxy)aniline

The synthesis of this compound fundamentally involves the formation of a carbon-oxygen (C-O) ether bond and a carbon-nitrogen (C-N) amine bond. Future research will prioritize the development of synthetic strategies that are not only high-yielding but also environmentally benign, moving away from harsh reaction conditions. Two primary retrosynthetic approaches dominate the landscape: Ullmann-type ether synthesis and Buchwald-Hartwig amination.

Ullmann-Type Condensation: This classical approach for diaryl ether synthesis involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. rsc.org Historically, these reactions required high temperatures and stoichiometric amounts of copper. rsc.org Modern advancements, however, have introduced milder and more efficient protocols. Future work will likely focus on using catalytic amounts of copper complexes with inexpensive and effective ligands to accelerate the reaction under more gentle conditions. acs.orgorganic-chemistry.org For the synthesis of this compound, this would involve coupling 4-ethylphenol (B45693) with 2-haloaniline or 2-aminophenol (B121084) with 1-ethyl-4-halobenzene. The use of cesium carbonate as the base and acetonitrile (B52724) as the solvent has shown promise in making these reactions more efficient, even with sterically hindered substrates. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the formation of C-N bonds. wikipedia.orgyoutube.com It offers a powerful alternative for synthesizing this compound, for instance, by coupling 2-bromo(4-ethylphenoxy)benzene with ammonia (B1221849) or an ammonia equivalent, or by coupling an amine with an aryl halide. wikipedia.orglibretexts.org The development of successive generations of bulky, electron-rich phosphine (B1218219) ligands (such as XPhos, SPhos, and BrettPhos) has been crucial in expanding the scope and efficiency of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. youtube.com Future research will aim to identify even more active and stable catalyst systems that can operate at low catalyst loadings and in greener solvents, further enhancing the sustainability of the synthesis. uwindsor.ca

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Key Bond Formation | Typical Catalysts/Reagents | Potential Advantages | Areas for Future Improvement |

|---|---|---|---|---|

| Ullmann-Type Condensation | Aryl C-O Bond | Copper(I) salts (e.g., CuI, Cu₂O), Ligands (e.g., salicylaldoxime), Base (e.g., Cs₂CO₃) organic-chemistry.org | Uses inexpensive copper catalyst, tolerant of various functional groups. acs.orgorganic-chemistry.org | Developing ligand-free systems, lowering reaction temperatures, expanding substrate scope to less reactive chlorides. rsc.org |

| Buchwald-Hartwig Amination | Aryl C-N Bond | Palladium(0) precursors, Phosphine Ligands (e.g., BINAP, XPhos), Base (e.g., NaOtBu) wikipedia.orgmychemblog.com | High efficiency and functional group tolerance, broad substrate scope, well-understood mechanism. wikipedia.orglibretexts.org | Developing non-phosphine ligands, using nickel-based alternatives, reducing catalyst cost and loading. youtube.com |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The chemical personality of this compound is dictated by its constituent functional groups: the primary aniline (B41778) amine, the two aromatic rings, the diaryl ether linkage, and the ethyl substituent. While the ether bond is generally robust, the other sites offer fertile ground for exploring novel chemical transformations.

Future research will likely investigate:

Selective C-H Functionalization: Direct functionalization of C-H bonds is a cornerstone of modern synthetic efficiency. Research could target the selective ortho- or para-alkylation, arylation, or acylation of the aniline ring, or functionalization of the ethyl-substituted ring. For example, methods for the para-C-H alkylation of anilines using catalysts like H₂O·B(C₆F₅)₃ could be adapted to introduce new substituents and create novel molecular architectures. nih.gov

Transformations of the Aniline Moiety: The primary amine is a versatile handle for diversification. Beyond simple acylation or alkylation, derivatization into heterocycles like quinolines or indoles could be explored. The aniline group can be modified to enhance specific properties, a common strategy in drug discovery. researchgate.net

Reactivity of the Ethyl Group: The benzylic protons of the ethyl group offer a potential site for radical-mediated or oxidative functionalization, allowing for the introduction of hydroxyl, carbonyl, or other groups. This would provide a route to a new family of derivatives with altered physical and biological properties.

Design and Synthesis of Highly Functionalized Derivatives for Niche Chemical Applications

The diaryl ether scaffold is a "privileged structure" frequently found in compounds with significant biological activity, including anticancer and antimycobacterial agents. acs.orgnih.govrsc.org This provides a strong rationale for the design and synthesis of highly functionalized derivatives of this compound for specialized applications.

Emerging opportunities include:

Medicinal Chemistry: By strategically modifying the core structure, new derivatives can be designed as inhibitors for specific biological targets like enzymes or receptors. For example, novel 4-anilinoquinazoline (B1210976) derivatives have shown promise as anticancer agents by targeting EGFR and VEGFR. ijcce.ac.ir Derivatives of this compound could be synthesized and screened for similar activities. The introduction of pharmacophoric groups such as halogens, trifluoromethyl groups, or hydrogen-bonding moieties could lead to potent and selective therapeutic candidates.

Agrochemicals: The diaryl ether motif is also prominent in herbicides and fungicides. acs.org Functionalized derivatives could be developed and tested for activity against agricultural pests or pathogens, potentially leading to new crop protection agents.

Materials Science: Aniline derivatives are precursors to conductive polymers and other functional materials. researchgate.net By designing derivatives capable of polymerization or that possess specific photophysical properties, novel materials for electronics or optics could be developed.

Table 2: Potential Functionalized Derivatives and Niche Applications

| Derivative Class | Potential Modification | Target Niche Application | Rationale |

|---|---|---|---|

| Bioactive Agents | Introduction of pharmacophores (e.g., amides, sulfonamides, heterocycles) on the aniline nitrogen. | Anticancer, Antimicrobial Agents nih.govrsc.org | The diaryl ether scaffold is a known "privileged structure" in medicinal chemistry. acs.org |

| Agrochemicals | Halogenation of the aromatic rings or modification of the ethyl group. | Herbicides, Fungicides acs.org | Many commercial agrochemicals are based on the diaryl ether framework. |

| Functional Materials | Introduction of polymerizable groups (e.g., vinyl, ethynyl) or extended π-systems. | Conducting Polymers, Organic Electronics | Aniline is a fundamental building block for polymers like polyaniline. researchgate.net |

Advanced Theoretical Predictions Guiding Experimental Research

Computational chemistry is an increasingly powerful tool for accelerating chemical research. By modeling molecules and reactions in silico, researchers can gain insights that guide and rationalize experimental work.

For this compound, advanced theoretical predictions can be applied to:

Optimize Synthetic Routes: Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms of the Ullmann and Buchwald-Hartwig reactions. nih.gov By calculating the energetics of transition states and intermediates, researchers can predict which catalyst-ligand combinations will be most effective, what byproducts might form, and the optimal reaction conditions, thereby reducing the amount of empirical screening required. nih.gov

Predict Reactivity: Computational models can predict sites of reactivity on the molecule. For instance, calculations can determine the most likely positions for electrophilic aromatic substitution or C-H activation, guiding the design of experiments to create novel derivatives.

Design Functional Molecules: Molecular docking simulations can predict how well a designed derivative will bind to a biological target, such as an enzyme's active site. nih.gov This allows for the virtual screening of large libraries of potential derivatives, prioritizing the synthesis of only the most promising candidates for applications in medicinal chemistry or agrochemistry. This approach has been successfully used to understand the bioactivities of new diaryl ether derivatives. nih.gov

By integrating these advanced theoretical predictions with practical experimental research, the development cycle for new applications based on the this compound scaffold can be made significantly more efficient and targeted.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(4-Ethylphenoxy)aniline?

- Methodological Answer : Synthesis typically involves coupling 4-ethylphenol with 2-nitrochlorobenzene under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor by TLC or HPLC for nitro-group reduction intermediates .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Temperature | 60–80°C | Balances reaction rate/selectivity |

| Catalyst (Hydrogenation) | Pd/C (5% w/w) | Ensures complete nitro reduction |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~1.2 ppm for ethyl) and aromatic protons (δ 6.5–7.5 ppm) .

- FT-IR : Confirm amine (-NH₂, ~3400 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functionalities .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (calculated for C₁₄H₁₅NO: 213.1154) .

- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) for structure-activity studies .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Standardization : Pre-dry solvents (molecular sieves) and reagents (P₂O₅ for phenols).

- Quality Control : Use internal standards (e.g., 4-ethylphenol) during HPLC analysis to track reaction progress .

- Documentation : Report exact molar ratios, catalyst loading, and purification gradients to enable replication .

Advanced Research Questions

Q. How do electronic effects of the 4-ethylphenoxy group influence electrophilic substitution reactions in this compound?

- Methodological Answer : The ethyl group acts as an electron-donating substituent, directing electrophiles (e.g., nitration, sulfonation) to the para position of the aniline ring. Experimental strategies:

- Kinetic Studies : Compare reaction rates with/without ethyl substitution using UV-Vis monitoring .

- Computational Modeling : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict regioselectivity .

Table 2 : Substituent Effects on Reactivity

| Substituent | Position | Reactivity (Relative to H) |

|---|---|---|

| -OCH₂CH₃ | Para | 1.5× (Activating) |

| -NO₂ | Meta | 0.3× (Deactivating) |

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-reference experimental (DSC for enthalpy) and computational (COSMO-RS) datasets .

- Error Analysis : Quantify uncertainties from calorimetry (e.g., ±2 kJ/mol) and compare with literature values .

- Collaborative Reproducibility : Multi-lab validation using standardized protocols (e.g., IUPAC guidelines) .

Q. How can this compound be functionalized for material science applications (e.g., conductive polymers)?

- Methodological Answer :

- Polymer Synthesis : Incorporate into polyaniline derivatives via oxidative polymerization (APS/HCl). The ethylphenoxy group enhances solubility in organic solvents .

- Functionalization : Introduce sulfonic acid groups (-SO₃H) via electrophilic substitution to improve conductivity .

Table 3 : Material Properties vs. Functionalization

| Functional Group | Conductivity (S/cm) | Solubility (THF) |

|---|---|---|

| -H | 10⁻⁴ | Low |

| -SO₃H | 10⁻¹ | High |

Q. What are the oxidative degradation pathways of this compound under ambient vs. accelerated conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.